Technical Guide: 6-Chloro-5-cyanonicotinic Acid Chemical Properties & Applications
Technical Guide: 6-Chloro-5-cyanonicotinic Acid Chemical Properties & Applications
[1]
Part 1: Executive Summary
6-Chloro-5-cyanonicotinic acid (CAS: 1206969-20-1) is a highly functionalized pyridine scaffold critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and poly-heterocyclic drug candidates.[1][2] Its structure features three distinct reactive handles—a carboxylic acid at C3, a nitrile at C5, and a labile chlorine atom at C6.
This unique substitution pattern renders the molecule an "electrophilic hub."[1] The electron-withdrawing nature of the nitrile (para to C2, ortho to C6) and the pyridine nitrogen activates the C6-chlorine toward facile Nucleophilic Aromatic Substitution (SnAr), while the carboxylic acid allows for diversification via amide coupling. This guide details its physicochemical properties, synthetic routes, and reactivity profile, providing a roadmap for its use in high-value drug discovery campaigns.
Part 2: Chemical Identity & Physical Properties[1][3][4]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 6-Chloro-5-cyano-3-pyridinecarboxylic acid |
| Common Synonyms | 5-Cyano-6-chloronicotinic acid; 6-Chloro-5-cyanopyridine-3-carboxylic acid |
| CAS Number | 1206969-20-1 |
| Molecular Formula | C₇H₃ClN₂O₂ |
| Molecular Weight | 182.56 g/mol |
| SMILES | OC(=O)c1cncc(C#N)c1Cl |
Physicochemical Specifications
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | >250°C (decomposition typical for high-dipole pyridines) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH); soluble in aqueous base (pH > 8) |
| pKa (Predicted) | ~3.5 (Carboxylic acid); Pyridine nitrogen is non-basic due to EWGs |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |
Part 3: Synthetic Accessibility
Synthesis of 6-chloro-5-cyanonicotinic acid typically proceeds via functionalization of less substituted pyridine precursors.[1] Two primary routes are established in the literature and patent landscape.[1]
Route A: Cyanation of 5-Bromo-6-chloronicotinic Acid
This is the most common industrial route, utilizing a transition-metal catalyzed cyanation.[1]
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Starting Material: 5-Bromo-6-chloronicotinic acid (or its methyl ester).[1]
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Reagents: Zn(CN)₂ (Zinc cyanide) or CuCN.[1]
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Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf ligand.[1]
-
Conditions: DMF/NMP at 80–120°C.
-
Mechanism: Pd(0) inserts into the C-Br bond (weaker than C-Cl), followed by transmetallation with cyanide and reductive elimination.[1]
Route B: Chlorination of 6-Hydroxy-5-cyanonicotinic Acid[1]
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Starting Material: 6-Hydroxy-5-cyanonicotinic acid (often derived from diethyl ethoxymethylenemalonate and cyanocetamide).[1]
-
Reagent: POCl₃ (Phosphorus oxychloride) or SOCl₂/DMF.[1]
-
Mechanism: Conversion of the pyridone tautomer to the chloro-pyridine via an imidoyl chloride intermediate.[1]
Part 4: Reactivity Profile & Functionalization
The core value of this molecule lies in its orthogonal reactivity .[1] The three functional groups can be modified sequentially without cross-interference if the correct order of operations is followed.[1]
Nucleophilic Aromatic Substitution (SnAr) at C6
The C6 position is exceptionally electrophilic.[1] The inductive effect of the pyridine nitrogen, combined with the resonance electron-withdrawing power of the C5-nitrile and C3-carboxyl groups, makes the C6-chlorine a "hot" leaving group.
-
Nucleophiles: Primary/secondary amines, thiols, alkoxides.
-
Regioselectivity: Exclusive to C6. The C2 position is less activated and sterically hindered; C4 is deactivated relative to C6.[1]
-
Conditions: Mild base (DIPEA, K₂CO₃) in polar aprotic solvents (DMF, THF, DMSO) at 0°C to RT.
Carboxylic Acid Functionalization (C3)[1]
-
Amide Coupling: Standard HATU, EDC/HOBt, or conversion to acid chloride (SOCl₂) followed by amine addition.[1]
-
Esterification: Fischer esterification (MeOH/H₂SO₄) or alkylation (MeI/K₂CO₃).[1]
Nitrile Transformations (C5)[1]
-
Hydrolysis: Acidic or basic hydrolysis yields the primary amide or dicarboxylic acid.[1]
-
Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole.[1]
-
Reduction: Hydrogenation yields the aminomethyl group (-CH₂NH₂).[1]
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthesis pathways starting from 6-chloro-5-cyanonicotinic acid.
Caption: Divergent synthesis pathways. The red arrow indicates the most kinetically favored first step (SnAr).
Part 5: Experimental Protocols
Protocol A: SnAr Displacement with Primary Amines
This protocol validates the high reactivity of the C6-Cl bond.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve 6-chloro-5-cyanonicotinic acid (1 mmol, 182 mg) in anhydrous DMF (3 mL) in a round-bottom flask under N₂.
-
Base Addition: Add DIPEA (2.5 mmol, 435 µL) via syringe. The solution may darken slightly.
-
Nucleophile Addition: Add the primary amine (1.1 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: MW + Amine - HCl).[1]
-
Workup: Pour the reaction mixture into 1N HCl (15 mL) to precipitate the product (if the product contains basic nitrogens, adjust pH to ~5-6).
-
Isolation: Filter the precipitate, wash with water and cold ether.[1] Dry under vacuum.[1]
Critical Note: If the nucleophile is a weak base (e.g., aniline), heating to 60°C may be required.
Protocol B: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines
This scaffold is a direct precursor to bicyclic kinase inhibitors.[1]
-
Step 1 (SnAr): React 6-chloro-5-cyanonicotinic acid with an amine (as above) to get the 6-amino-intermediate.[1]
-
Step 2 (Amidation): Convert the C3-acid to a primary amide using EDCI/HOBt and NH₄Cl.[1]
-
Step 3 (Cyclization): Treat the resulting 2-amino-3-cyano-pyridine-5-carboxamide (numbering changes upon cyclization) with triethyl orthoformate or formamidine acetate at reflux.[1]
-
Result: Formation of the pyrido[2,3-d]pyrimidine core.[1][4]
Part 6: Medicinal Chemistry Applications[8]
Kinase Inhibition
The 6-chloro-5-cyanonicotinic acid scaffold is structurally homologous to the quinazoline core found in drugs like Gefitinib and Erlotinib (EGFR inhibitors).[1] By replacing the benzene ring of quinazoline with a pyridine ring (specifically a pyrido[2,3-d]pyrimidine), researchers can:
-
Improve Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility.[1]
-
Alter Metabolism: The electron-deficient ring is less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]
-
Hydrogen Bonding: The pyridine nitrogen offers an additional H-bond acceptor for the kinase hinge region.[1]
Case Study: EGFR Inhibitors
In the development of covalent inhibitors for EGFR T790M mutants, the 5-cyano group serves as an electron-withdrawing anchor that polarizes the scaffold, increasing the acidity of the NH protons in the final bicyclic system, thereby strengthening hydrogen bonds with the ATP-binding pocket residues (e.g., Met793).
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid (Analogous scaffold properties).[1] Retrieved from [Link]
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Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives.[4] ResearchGate. (Describes the specific use of 6-chloro-5-cyanonicotinic acid as a starting material). Retrieved from [Link]
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr) Mechanisms on Pyridines. Retrieved from [Link]
Sources
- 1. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 34107-46-5,5-(Hydroxymethyl)-2-methylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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